molecular formula C11H12F3NO3 B1464102 Ethyl 4-amino-3-trifluoromethylphenoxyacetate CAS No. 751463-15-7

Ethyl 4-amino-3-trifluoromethylphenoxyacetate

Cat. No.: B1464102
CAS No.: 751463-15-7
M. Wt: 263.21 g/mol
InChI Key: NXNPRZAHGOPDJT-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a chemical compound with the molecular formula C10H10F3NO3. It is known for its unique properties due to the presence of a trifluoromethyl group, which imparts significant chemical stability and reactivity. This compound is used in various scientific research applications, including drug development and crop protection .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-amino-3-trifluoromethylphenoxyacetate typically involves the reaction of 4-amino-3-trifluoromethylphenol with ethyl chloroacetate in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the formation of the ester linkage .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-amino-3-trifluoromethylphenoxyacetate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of Ethyl 4-amino-3-trifluoromethylphenoxyacetate involves its interaction with specific molecular targets. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to penetrate biological membranes more effectively. It can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is unique due to its specific trifluoromethyl substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications, particularly in drug development and agrochemical research .

Biological Activity

Ethyl 4-amino-3-trifluoromethylphenoxyacetate is a compound that has garnered attention in various fields of biological research, particularly in pharmacology and medicinal chemistry. This article explores its biological activities, mechanisms of action, and potential therapeutic applications based on diverse sources.

Chemical Structure and Properties

This compound is characterized by the presence of a trifluoromethyl group, which significantly influences its biological activity. The compound can be represented by the following chemical structure:

  • Molecular Formula : C11H10F3N O3
  • Molecular Weight : 251.2 g/mol

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. It has been shown to exhibit cytotoxic effects on various cancer cell lines. For instance, a study reported that compounds with similar structural features demonstrated significant activity against breast cancer cells, with IC50 values indicating low micromolar toxicity .

Cell Line IC50 (µM)
HeLa8.88 ± 1.07
HCC70 (TNBC)6.57 ± 1.11
MCF12A (Control)9.41 ± 1.04

These findings suggest that this compound may act as a promising candidate for further development in cancer therapy.

The mechanism by which this compound exerts its anticancer effects appears to involve interaction with cellular DNA. The compound has been observed to bind to genomic DNA and act as an intercalator, although it does not induce DNA damage as assessed by comet assays . This unique property may allow it to disrupt cellular processes without causing significant harm to normal cells.

1. Diabetes and Metabolic Disorders

Ethyl derivatives, including those related to this compound, have been investigated for their potential in treating metabolic disorders such as diabetes. Research indicates that compounds with similar structures can exhibit antidiabetic properties by modulating lipid metabolism and improving insulin sensitivity .

2. Safety and Toxicity

While the compound shows promise in therapeutic applications, understanding its safety profile is crucial. Current data suggest that while it exhibits cytotoxicity towards cancer cells, further studies are needed to evaluate its effects on non-cancerous cells and overall toxicity in vivo.

Case Studies

Several case studies have documented the effects of compounds similar to this compound:

  • Study on Cancer Cell Lines : A comprehensive study evaluated the cytotoxicity of various derivatives against breast cancer cell lines, revealing significant activity and establishing a foundation for future research into its medicinal properties .
  • Diabetes Treatment : Another study focused on the metabolic effects of phenoxyacetic acid derivatives, demonstrating improvements in glucose metabolism and lipid profiles in diabetic models .

Properties

IUPAC Name

ethyl 2-[4-amino-3-(trifluoromethyl)phenoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12F3NO3/c1-2-17-10(16)6-18-7-3-4-9(15)8(5-7)11(12,13)14/h3-5H,2,6,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXNPRZAHGOPDJT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)COC1=CC(=C(C=C1)N)C(F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12F3NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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